Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate
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Description
Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate is a useful research compound. Its molecular formula is C14H15N3O5 and its molecular weight is 305.29. The purity is usually 95%.
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Biological Activity
Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This compound, characterized by its molecular formula C14H15N3O5 and a molecular weight of approximately 305.29 g/mol, features a nitro group, a carboxylate moiety, and a spiro-indole-pyrrolidine framework. These structural elements contribute to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating pro-apoptotic markers such as p53 and caspase-3 while reducing the levels of anti-apoptotic markers like Bcl-2.
The observed IC50 values for this compound against various cancer cell lines are summarized in Table 1.
Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|
MCF-7 | 21.6 | Apoptosis activation |
HCT-116 | 25.0 | Apoptosis activation |
HepG-2 | 18.0 | Apoptosis activation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:
Bacterial Strain | MIC (µg/mL) |
---|---|
MRSA | 0.98 |
Mycobacterium tuberculosis | 1.50 |
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes, particularly cholinesterases. The compound's inhibitory activity against acetylcholinesterase (AChE) was assessed with promising results:
Enzyme | IC50 (µM) | Inhibition Type |
---|---|---|
AChE | 3.98 | Mixed mode |
Butyrylcholinesterase (BChE) | Not significant |
These findings suggest that the compound may have implications in treating neurodegenerative diseases by modulating cholinergic activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the nitro group and the spirocyclic configuration are crucial for its interaction with biological targets. Comparative studies with structurally similar compounds reveal insights into how modifications can enhance or diminish biological activity:
Compound Name | Molecular Formula | Similarity | Unique Features |
---|---|---|---|
Tert-butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | C17H22N2O3 | 0.92 | Methoxy group enhances solubility |
Tert-butyl 5-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | C17H22N2O3 | 0.90 | Fluorine substitution may increase bioactivity |
Tert-butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | C17H22N2O3 | 0.89 | Chlorine enhances electrophilicity |
Study on Anticancer Activity
A recent study focused on the synthesis and evaluation of methyl 1'-methyl-5-nitro derivatives showed that these compounds significantly inhibited cell growth in vitro across several cancer types. The study emphasized the importance of structural modifications in enhancing anticancer efficacy.
Neuroprotective Potential
Another investigation assessed the neuroprotective effects of this compound against AChE inhibition in models of Alzheimer's disease. The findings indicated that methyl 1'-methyl-5-nitro derivatives could potentially serve as therapeutic agents for cognitive disorders by improving cholinergic transmission.
Properties
IUPAC Name |
methyl 1'-methyl-5-nitro-2-oxospiro[1H-indole-3,5'-pyrrolidine]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-16-7-8(12(18)22-2)6-14(16)10-5-9(17(20)21)3-4-11(10)15-13(14)19/h3-5,8H,6-7H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLBTYAGIUJLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC12C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.